molecular formula C16H15N5OS B1300235 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide CAS No. 49656-91-9

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B1300235
CAS No.: 49656-91-9
M. Wt: 325.4 g/mol
InChI Key: WDPSOMKCCCJRCE-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (CAS: 49656-91-9) is a triazole-based compound with a molecular formula of C₁₆H₁₅N₅OS (MW: 325.39 g/mol) . Its structure features a 4,5-diphenyl-substituted 1,2,4-triazole core linked via a sulfanyl group to an acetohydrazide moiety.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c17-18-14(22)11-23-16-20-19-15(12-7-3-1-4-8-12)21(16)13-9-5-2-6-10-13/h1-10H,11,17H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSOMKCCCJRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352523
Record name 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49656-91-9
Record name 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method starts with the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . This reaction yields an intermediate, which is then subjected to acetal deprotection to obtain the desired aldehyde. The aldehyde is subsequently reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the triazole ring can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. For instance, derivatives of triazole compounds have shown significant activity against various cancer cell lines. In a study comparing the efficacy of different compounds, one derivative exhibited an IC50 value of 4.363 μM against cancer cells, outperforming established drugs like doxorubicin .

1.2 Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. Research indicates that certain derivatives can inhibit the growth of bacteria and fungi effectively. For example, a series of synthesized triazole derivatives were tested against standard microbial strains and showed substantial inhibition rates . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

1.3 Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of triazole derivatives. Some compounds derived from acetohydrazides have been identified as potential candidates for treating epilepsy by inhibiting voltage-gated sodium channels . This suggests a dual role for these compounds in both neuroprotection and seizure management.

Agricultural Applications

2.1 Fungicidal Activity

In agriculture, compounds like this compound are being explored for their fungicidal properties. Studies have shown that triazole derivatives can effectively combat fungal pathogens affecting crops. A specific derivative demonstrated significant antifungal activity against common plant pathogens, suggesting its potential as a biofungicide .

2.2 Plant Growth Regulation

Additionally, some triazole compounds are being investigated for their ability to act as plant growth regulators. These compounds can influence plant hormone levels and promote growth under stress conditions, enhancing crop yields in adverse environments .

Material Science Applications

3.1 Coordination Chemistry

The unique structural features of this compound allow it to act as a ligand in coordination chemistry. Research has shown that it can form stable complexes with metal ions such as platinum and palladium, which are useful in catalysis and electronic applications .

3.2 Photovoltaic Devices

Moreover, triazole-based ligands have been incorporated into photovoltaic devices to enhance charge transport properties. The incorporation of these ligands has been linked to improved efficiency in solar energy conversion systems .

Data Summary

Application AreaSpecific UseEfficacy/Results
Medicinal ChemistryAnticancerIC50 = 4.363 μM against cancer cells
AntimicrobialSignificant inhibition against microbes
AnticonvulsantInhibition of voltage-gated sodium channels
AgriculturalFungicidalEffective against plant pathogens
Plant Growth RegulationEnhances growth under stress conditions
Material ScienceCoordination ChemistryForms stable metal complexes
Photovoltaic DevicesImproved charge transport properties

Case Studies

Case Study 1: Anticancer Screening
A series of synthesized triazole derivatives were screened for anticancer activity against multiple cell lines including HCT116 (colon cancer) and T47D (breast cancer). The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics.

Case Study 2: Agricultural Application
Field trials were conducted using a triazole derivative as a biofungicide on crops affected by Fusarium spp. Results showed a marked reduction in disease incidence and improved yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. For example, in aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, leading to the inhibition of enzyme activity . Additionally, the phenyl moieties of the compound can interact with the active site of enzymes, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and reported activities:

Compound Name/Structure Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application Reference
Parent Compound : 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide 325.39 None (base structure) Precursor for antimicrobial agents
N′-(5-Bromo-2-hydroxybenzylidene) derivative 508.39 5-Bromo-2-hydroxyphenyl group Potential anticancer activity (inferred)
Pyridin-4-ylmethylidene derivative 414.49 Pyridin-4-ylmethylidene Research chemical; pharmacological applications
Thiosemicarbazide derivatives (4a–l) 340–450 (approx.) Varied aromatic/aliphatic isothiocyanates Antimicrobial (e.g., Staphylococcus aureus)
N′-(4-(Dimethylamino)benzylidene) derivative (Compound 10) Not specified 4-(Dimethylamino)benzylidene Inhibits cancer cell migration (melanoma IGR39)
4-Ethylbenzylidene derivative 306.75 (base) 4-Ethylbenzylidene Not specified; structural analog
5-(4-Methoxyphenyl)-4-(4-methylphenyl) derivative Not specified 4-Methoxyphenyl and 4-methylphenyl groups Lipase/α-glucosidase inhibition (e.g., compound 8d)

Structural and Functional Insights

Core Modifications
  • Triazole Ring Substituents : Derivatives like 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole () replace the diphenyl groups with methoxy- or methyl-substituted aryl rings, enhancing enzyme inhibitory activity (e.g., anti-α-glucosidase IC₅₀ values < 10 µM) .
  • Sulfanyl Linker : The sulfanyl group remains conserved in most analogs, critical for forming hydrogen bonds with biological targets .
Hydrazide Modifications
  • Hydrazone Formation: Substitution with aromatic aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde in ) introduces conjugation, improving interaction with cellular targets.
  • Thiosemicarbazide Derivatives : Reacting the parent compound with isothiocyanates (e.g., phenyl isothiocyanate) yields thiosemicarbazides with broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
Antimicrobial Activity
  • The parent compound’s thiosemicarbazide derivatives exhibit superior antimicrobial activity compared to unmodified analogs. For instance, compound 4d (substituted with 4-chlorophenyl) showed a MIC of 8 µg/mL against E. coli .
Anticancer Potential
  • Hydrazone derivatives (e.g., ’s compound 10) demonstrate specificity against metastatic cancer cells. The addition of a 4-(dimethylamino)benzylidene group increased inhibition of melanoma IGR39 cell migration by >50% at 10 µM .
Enzyme Inhibition
  • Lipase/α-Glucosidase Inhibition : Modifications like 4-methoxybenzyl () or 2-oxindole fragments () improve enzyme binding. Compound 8d (MW: ~450 g/mol) showed 90% α-glucosidase inhibition at 50 µM .

Anticancer Research

  • Hydrazone derivatives bearing electron-withdrawing groups (e.g., bromo in ) exhibited improved cytotoxicity, suggesting a structure-activity relationship tied to substituent electronegativity .

Enzyme-Targeted Therapeutics

  • Modifications at the hydrazide terminus (e.g., indole or methoxyaryl groups) enhanced enzyme inhibition, positioning these compounds as candidates for metabolic disorder treatment .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3SC_{15}H_{15}N_{3}S with a molecular weight of approximately 273.36 g/mol. The compound features a triazole ring attached to a sulfanyl group and an acetohydrazide moiety. Its structural complexity suggests significant potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring followed by functionalization with sulfanyl and hydrazide groups. Key steps in the synthesis include:

  • Formation of Triazole Ring : The initial step involves the synthesis of 4,5-diphenyl-4H-1,2,4-triazole using phenylacetic acid derivatives.
  • Sulfanylation : The triazole is then reacted with thiol compounds to introduce the sulfanyl group.
  • Hydrazide Formation : Finally, acetohydrazide is introduced to yield the target compound.

These reactions are characterized by spectroscopic methods such as NMR and IR spectroscopy for confirmation of structure and purity .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties . In vitro studies have shown that this compound demonstrates effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer activity . Studies indicate that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression .

Enzyme Inhibition

Additionally, this compound has been investigated for its potential as an inhibitor of cholinesterase enzymes (AChE and BChE). By inhibiting these enzymes, the compound may enhance acetylcholine levels in neuronal synapses, presenting a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against specific pathogens.
    • Methodology : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against both gram-positive and gram-negative bacteria.
  • Anticancer Activity Assessment :
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : The compound exhibited IC50 values in the micromolar range across various cancer cell lines.

Q & A

Q. What are the optimized synthetic routes for 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via reductive amination or hydrazine-mediated substitution. A representative method involves refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate (1.2 eq) in absolute ethanol for 4 hours. Reaction progress is monitored using TLC with a chloroform:methanol (7:3) solvent system. Post-reaction, the mixture is quenched in ice water to precipitate the product .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H, 13C^13C, and 15N^15N spectra to confirm the presence of the triazole ring, sulfanyl group, and hydrazide moiety.
  • XRD : For crystalline derivatives, single-crystal X-ray diffraction (as in triazol-5(4H)-thione analogs) resolves bond angles and confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Conduct in vitro assays to evaluate:
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory Potential : COX-2 inhibition assays.
    Marine-derived triazole analogs have shown antiviral and anti-quorum sensing properties, suggesting similar protocols could apply .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :
  • Functional Group Modifications : Replace the phenyl groups with heteroaromatic rings (e.g., furan, thiophene) or introduce electron-withdrawing/donating substituents (e.g., -NO2_2, -OCH3_3) to assess changes in bioactivity.
  • Sulfanyl Group Replacement : Substitute with selenyl or amino groups to study redox activity.
  • Hydrazide Variants : Test acyl hydrazones or Schiff base derivatives for enhanced stability .
    Use computational tools (e.g., molecular docking) to predict binding affinities with target proteins like DNA gyrase or tubulin.

Q. What experimental designs resolve contradictions in reported biological data for triazole derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables such as solvent (DMSO concentration), cell line passage number, and incubation time.
  • Dose-Response Curvals : Perform IC50_{50} determinations across multiple replicates.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., 4-amino-3-phenyl-1,2,4-triazol-5(4H)-one derivatives) to identify trends .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL):
  • Abiotic Degradation : Assess hydrolysis/photolysis rates under varying pH and UV light.
  • Biotic Transformation : Use soil microcosms to study microbial degradation pathways.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) and tissue concentrations in model organisms (e.g., Daphnia magna) .

Key Research Gaps

  • Mechanistic Studies : Lack of in vivo pharmacokinetic data (e.g., bioavailability, metabolism).
  • Environmental Impact : No published data on ecotoxicity or endocrine disruption potential.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.